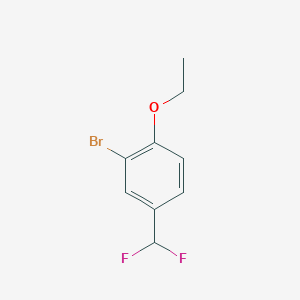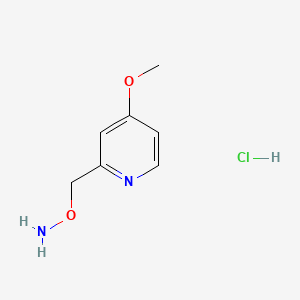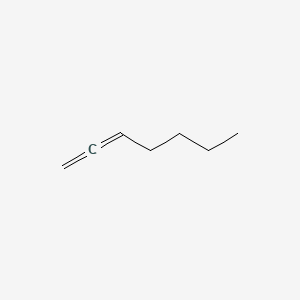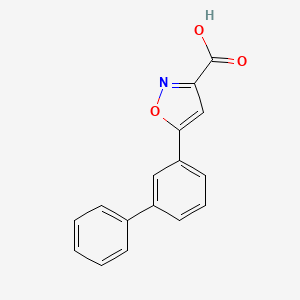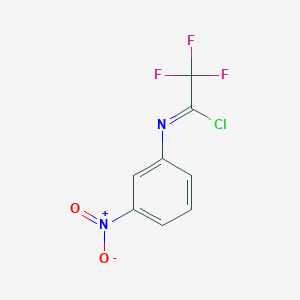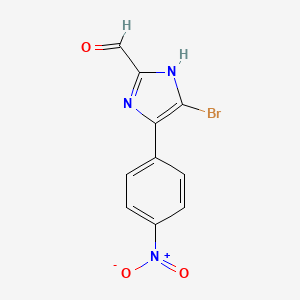
5-Bromo-4-(4-nitrophenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33022634 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of MFCD33022634 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions typically involve precise temperature control, the use of catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of MFCD33022634 is carried out on a large scale using optimized processes. These methods often involve continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process ensures that the compound is produced efficiently and meets the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions: MFCD33022634 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD33022634 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from the reactions of MFCD33022634 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
MFCD33022634 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds and studying reaction mechanisms. In biology, it serves as a tool for investigating biological pathways and interactions. In medicine, MFCD33022634 is explored for its potential therapeutic properties and as a precursor for drug development. Additionally, it has industrial applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of MFCD33022634 involves its interaction with specific molecular targets and pathways. It can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Propiedades
Fórmula molecular |
C10H6BrN3O3 |
|---|---|
Peso molecular |
296.08 g/mol |
Nombre IUPAC |
5-bromo-4-(4-nitrophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H6BrN3O3/c11-10-9(12-8(5-15)13-10)6-1-3-7(4-2-6)14(16)17/h1-5H,(H,12,13) |
Clave InChI |
IANPDDYJLSUJNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(NC(=N2)C=O)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


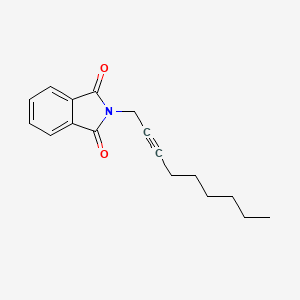
![3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13696629.png)
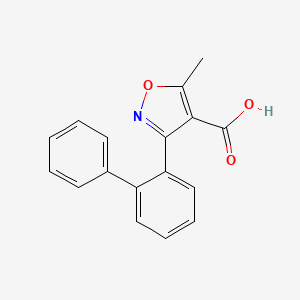
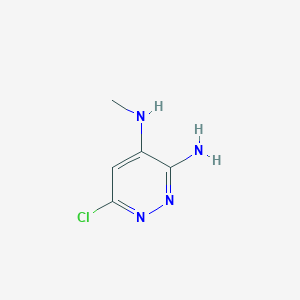
![7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B13696644.png)

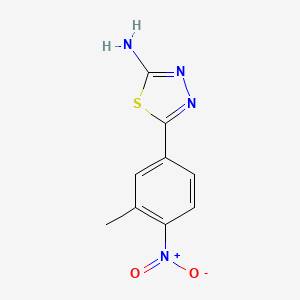
![8-(4-Fluorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13696659.png)
